molecular formula C14H11F3N2 B2560963 4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine CAS No. 320423-34-5

4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine

Cat. No.: B2560963
CAS No.: 320423-34-5
M. Wt: 264.251
InChI Key: LGXMMBXIRKQDMV-UHFFFAOYSA-N
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Description

4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine is a heterocyclic compound featuring a pyridine core substituted with an aziridine (a three-membered nitrogen-containing ring) and a 2-(trifluoromethyl)phenyl group. The aziridine ring introduces steric strain, which may affect reactivity and interactions with biological targets.

Properties

IUPAC Name

4-[1-[2-(trifluoromethyl)phenyl]aziridin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2/c15-14(16,17)11-3-1-2-4-12(11)19-9-13(19)10-5-7-18-8-6-10/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXMMBXIRKQDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C2=CC=CC=C2C(F)(F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326668
Record name 4-[1-[2-(trifluoromethyl)phenyl]aziridin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648914
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

320423-34-5
Record name 4-[1-[2-(trifluoromethyl)phenyl]aziridin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine typically involves the formation of the aziridine ring followed by the introduction of the trifluoromethyl group. One common method includes the reaction of 2-(trifluoromethyl)phenylamine with an appropriate aziridine precursor under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the aziridine ring.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursorsThis step is crucial as it ensures the incorporation of the trifluoromethyl group, which is essential for the compound’s unique properties .

Chemical Reactions Analysis

Types of Reactions: 4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties. For instance, it can be used in the synthesis of novel heterocycles and other functionalized organic molecules.

Biology

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The presence of the trifluoromethyl group is associated with enhanced biological efficacy. Studies have shown that compounds containing trifluoromethyl groups can interact with biological targets, influencing cellular processes and signaling pathways.

Potential Biological Activities :

  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria .
  • Anticancer Activity : Investigations into related trifluoromethyl-containing compounds suggest potential applications in cancer therapy due to their ability to modulate cell growth and induce apoptosis.

Medicine

The pharmaceutical potential of 4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine is under exploration due to its structural features that may confer unique therapeutic properties. Research is ongoing to evaluate its efficacy as a pharmaceutical agent, particularly in treating infectious diseases and cancer.

Industry

In industrial applications, this compound is being investigated for its use in developing new materials with enhanced properties such as increased stability and reactivity. Its unique chemical structure may lead to innovations in material science, particularly in creating advanced polymers or coatings.

Case Study 1: Antimicrobial Activity

A study on related trifluoromethyl phenyl derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus, highlighting the potential of compounds with similar structures to inhibit bacterial growth effectively . The low minimum inhibitory concentration observed suggests that modifications on the aziridine or pyridine rings could enhance this activity further.

Case Study 2: Anticancer Research

Research into trifluoromethyl-containing compounds has shown promising results in cancer cell lines, indicating their ability to induce apoptosis and inhibit cell proliferation . Further studies are needed to explore how structural variations in 4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine can optimize these effects.

Mechanism of Action

The mechanism of action of 4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors. The aziridine ring is known for its reactivity, which can result in the formation of covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues

Pyridine derivatives with trifluoromethylphenyl substituents or nitrogen-containing heterocycles are well-documented. Key structural comparisons include:

Compound Name/Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported)
4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine Pyridine, aziridine, 2-(CF₃)phenyl ~309 (estimated) N/A Not reported in evidence
UDO () Pyridine, piperazine, CF₃-phenyl ~550 (estimated) N/A Anti-Trypanosoma cruzi (CYP51 inhibition)
Q9 () Pyridine, Cl, Br, NO₂ substituents 566 274–276 Antimicrobial screening (moderate)
Q12 () Pyridine, CH₃, OCH₃ substituents 509 288–292 Antimicrobial screening (moderate)
Triphenyl(4-(trifluoromethyl)pyridin-2-yl)phosphonium triflate () Pyridine, CF₃, phosphonium group 557 N/A Synthetic intermediate

Structural Insights :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and UDO enhances metabolic stability and lipophilicity, critical for membrane penetration in bioactive molecules .

Physicochemical Properties

  • Melting Points : Aziridine-containing compounds (target) likely exhibit lower melting points than rigid analogues like Q9 (274–276°C) due to reduced crystallinity .
  • Spectroscopic Data :
    • IR : Expected N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) align with analogues in .
    • ¹H NMR : Aromatic protons in the pyridine and trifluoromethylphenyl groups would resonate at δ 7.1–7.6 ppm, similar to Q9/Q12 .

Q & A

Q. What strategies optimize inhibitory potency against disease-relevant enzymes?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance electrophilicity for covalent binding. Position the aziranyl ring to align with catalytic nucleophiles (e.g., cysteine residues). Co-crystallization with target enzymes (e.g., CYP1B1) guides rational design .

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